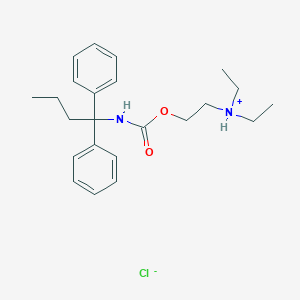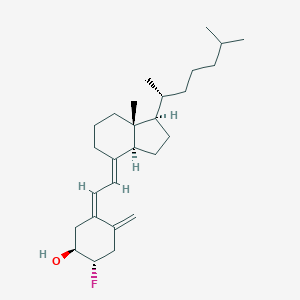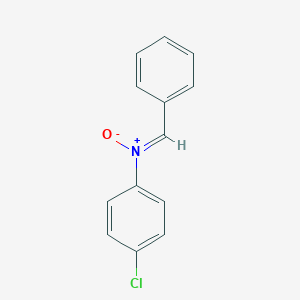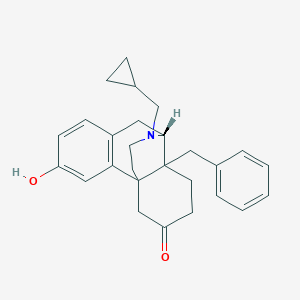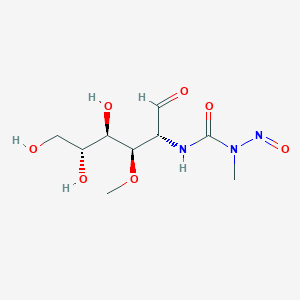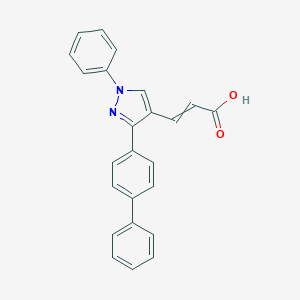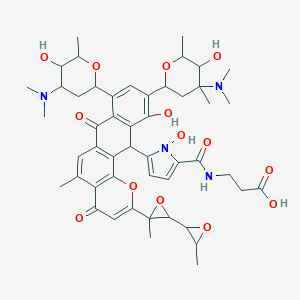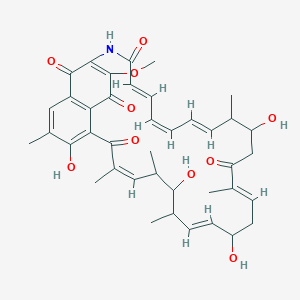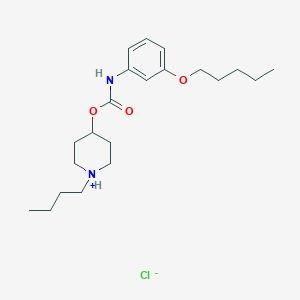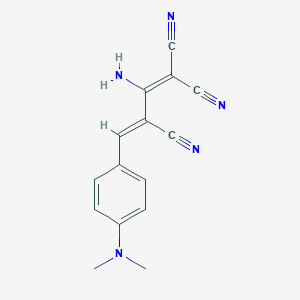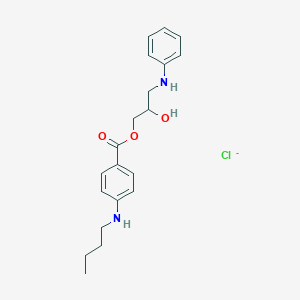
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride, commonly known as BPAP hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPAP hydrochloride is a selective dopamine receptor agonist that has been shown to have promising therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
BPAP hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that BPAP hydrochloride has a high affinity for dopamine receptors and can selectively activate D2 and D3 receptors. This selective activation of dopamine receptors has been shown to have therapeutic effects in the treatment of Parkinson's disease, depression, and schizophrenia.
Wirkmechanismus
BPAP hydrochloride acts as a selective dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. The activation of dopamine receptors has been shown to have therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. BPAP hydrochloride has a high affinity for D2 and D3 receptors, which are the primary dopamine receptors involved in the regulation of movement, mood, and cognition.
Biochemical and Physiological Effects
BPAP hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that BPAP hydrochloride can increase the release of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. BPAP hydrochloride has also been shown to have antidepressant effects, which may be due to its ability to increase the release of serotonin and norepinephrine in the brain. Additionally, BPAP hydrochloride has been shown to improve cognitive function in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
BPAP hydrochloride has several advantages for lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various neurological disorders. Additionally, BPAP hydrochloride has been shown to have a selective effect on D2 and D3 receptors, which allows for more precise manipulation of dopamine signaling in the brain. However, BPAP hydrochloride has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, BPAP hydrochloride is a highly potent compound, which requires careful handling and dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on BPAP hydrochloride. One area of research is to further investigate its therapeutic potential in the treatment of Parkinson's disease, depression, and schizophrenia. Additionally, researchers are interested in exploring the potential use of BPAP hydrochloride in the treatment of other neurological disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder. Another area of research is to develop new compounds that are similar to BPAP hydrochloride but have improved safety and efficacy profiles. Finally, researchers are interested in studying the long-term safety and efficacy of BPAP hydrochloride in humans to determine its potential as a viable treatment option for various neurological disorders.
Conclusion
BPAP hydrochloride is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its selective activation of dopamine receptors has been shown to have therapeutic effects in the treatment of Parkinson's disease, depression, and schizophrenia. While the compound has some limitations, its high affinity for dopamine receptors and selective effect on D2 and D3 receptors make it a useful tool for studying the role of dopamine in various neurological disorders. Further research is needed to fully establish the safety and efficacy of BPAP hydrochloride and to explore its potential in the treatment of other neurological disorders.
Synthesemethoden
BPAP hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-(butylamino)benzoic acid with 2-hydroxy-3-(phenylamino)propyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to yield BPAP hydrochloride. The synthesis method has been optimized to produce high yields of pure BPAP hydrochloride.
Eigenschaften
CAS-Nummer |
100311-25-9 |
|---|---|
Produktname |
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride |
Molekularformel |
C20H26ClN2O3- |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
(3-anilino-2-hydroxypropyl) 4-(butylamino)benzoate;chloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-2-3-13-21-18-11-9-16(10-12-18)20(24)25-15-19(23)14-22-17-7-5-4-6-8-17;/h4-12,19,21-23H,2-3,13-15H2,1H3;1H/p-1 |
InChI-Schlüssel |
DBGHQQOLLYATEI-UHFFFAOYSA-M |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC(CNC2=CC=CC=C2)O.[Cl-] |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC(CNC2=CC=CC=C2)O.[Cl-] |
Synonyme |
2-Hydroxy-3-(phenylamino)propyl p-(butylamino)benzoate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



